REACTION_SMILES
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[CH3:10][O:11][C:12]([CH3:13])([CH3:14])[O:15][CH3:16].[CH3:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1.[OH:1][c:2]1[cH:3][cH:4][cH:5][c:6]([OH:7])[c:8]1[OH:9]>>[O:1]1[c:2]2[cH:3][cH:4][cH:5][c:6]([OH:7])[c:8]2[O:9][C:12]1([CH3:13])[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc(O)c1O
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Name
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Type
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product
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Smiles
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CC1(C)Oc2cccc(O)c2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |